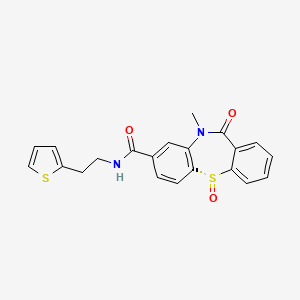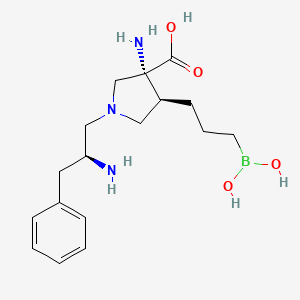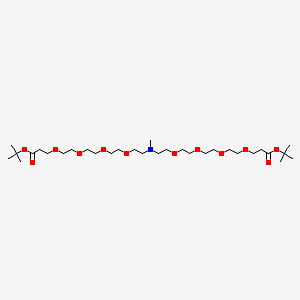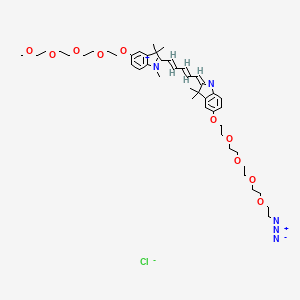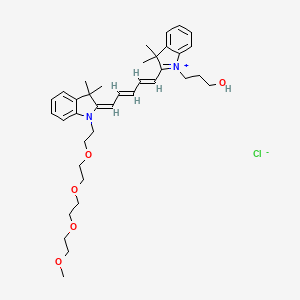
Pralsetinib HCl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pralsetinib, also known as BLU-667, is a highly potent, selective, next generation RET inhibitor with IC50 of 0.3-0.4 nM for WT RET, RET mutants V804L, V804M, M918T and CCDC6-RET fusion.. BLU-667 is a potent and selective inhibitor of RET mutations, fusions, and predicted resistant mutants. RET fusions are key drivers of multiple cancers, including lung and thyroid cancer, and our research suggests that RET also plays a key role in some colon and breast cancers. By simultaneously targeting the primary driver and predicted resistant mutants that render cancer cells insensitive to treatment with currently approved drugs,
Applications De Recherche Scientifique
Pharmacokinetics and Brain Penetration : Pralsetinib's pharmacokinetics are influenced by transporters and enzymes like ABCB1, ABCG2, and CYP3A. Notably, ABCB1 and ABCG2 significantly limit pralsetinib's brain penetration and oral availability. These insights are crucial for its clinical development (Wang et al., 2021).
Clinical Applications in Various Cancers : Pralsetinib is a selective RET inhibitor used in treating various cancers, including non-small cell lung cancer (NSCLC), papillary thyroid cancer, and medullary thyroid carcinoma. Its efficacy is evident in metastatic RET fusion-positive NSCLC and is under regulatory review for thyroid cancers (Markham, 2020).
Preclinical Development and Clinical Validation : Pralsetinib's preclinical development and clinical validation have shown its high potency and lower toxicity compared to Multi-Kinase Inhibitors (MKI), particularly in RET-mutated thyroid cancer treatment. Its better safety profile is attributed to lower inhibition of other tyrosine kinases, especially VEGFR (Locantore et al., 2021).
Efficacy Across Multiple Solid Tumor Types : Pralsetinib has shown broad and durable anti-tumor activity across multiple advanced solid tumor types, regardless of RET fusion genotype. It is well-tolerated and demonstrates potential for broad use in oncology (Subbiah et al., 2020).
RET Fusion-Positive NSCLC Treatment : Pralsetinib has been evaluated for its safety, tolerability, and antitumor activity in patients with RET fusion-positive NSCLC. It has shown promising results as a new oral treatment option for these patients (Gainor et al., 2021).
RET-Altered Thyroid Cancers : In patients with RET-altered thyroid cancers, pralsetinib has shown significant antitumor activity and is a well-tolerated, potent, once-daily oral treatment option (Subbiah et al., 2021).
Propriétés
Nom du produit |
Pralsetinib HCl |
|---|---|
Formule moléculaire |
C27H33ClFN9O2 |
Poids moléculaire |
570.0704 |
Nom IUPAC |
(1s,4R)-N-((S)-1-(4-(4-fluoro-1H-pyrazol-1-yl)phenyl)ethyl)-1-methoxy-4-(4-methyl-6-((5-methyl-1H-pyrazol-3-yl)amino)pyrimidin-2-yl)cyclohexane-1-carboxamide hydrochloride |
InChI |
InChI=1S/C27H32FN9O2.ClH/c1-16-11-22(33-23-12-17(2)35-36-23)34-25(31-16)19-7-9-27(39-4,10-8-19)26(38)32-18(3)20-5-6-24(29-13-20)37-15-21(28)14-30-37;/h5-6,11-15,18-19H,7-10H2,1-4H3,(H,32,38)(H2,31,33,34,35,36);1H/t18-,19-,27-;/m0./s1 |
Clé InChI |
CCYKAXKRSKSMNX-MJFWUJRASA-N |
SMILES |
O=C([C@@]1(OC)CC[C@@H](C2=NC(NC3=NNC(C)=C3)=CC(C)=N2)CC1)N[C@H](C4=CC=C(N5N=CC(F)=C5)N=C4)C.[H]Cl |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
BLU-667; BLU 667; BLU667; Pralsetinib HCl; Pralsetinib hydrochloride |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-(2,6-Dichlorophenyl)-3-oxa-4-azatricyclo[5.2.1.02,6]dec-4-ene](/img/structure/B1193334.png)
